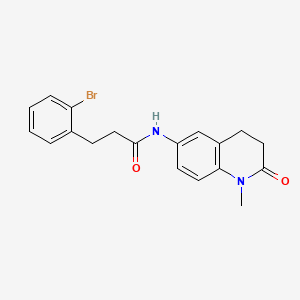

3-(2-bromophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-22-17-9-8-15(12-14(17)7-11-19(22)24)21-18(23)10-6-13-4-2-3-5-16(13)20/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXBNDUHMZBHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanistic Insights

A leading method involves a palladium-catalyzed three-component reaction between N-benzyl-N-(2-iodophenyl)hexanamide, picolinaldehyde, and alkenes under blue LED irradiation. This approach leverages Pd(PPh₃)₄ (10 mol%) and Xantphos (20 mol%) as catalytic partners, with Cs₂CO₃ as a base in chlorobenzene. The mechanism proceeds through oxidative addition of the aryl iodide, followed by alkene insertion and reductive elimination to form the propanamide backbone.

Key Reaction Conditions

Optimization of PreNHC Catalysts

Table 1 summarizes the impact of precatalyst N-heterocyclic carbenes (preNHCs) on yield. N3 (benzyl-substituted preNHC with chloride counterion) provided superior results (65% yield of desired product) compared to N1 (ethyl, bromide) and N2 (methyl, iodide), likely due to enhanced electron-donating capacity and steric shielding.

Table 1: PreNHC Catalyst Screening for Yield Optimization

| Entry | preNHC (mol%) | Solvent | Yield of 6a (%) | Byproduct 3a (%) |

|---|---|---|---|---|

| 1 | N1 (10) | PhCl | 30 | 62 |

| 5 | N3 (10) | PhCl | 65 | 16 |

| 7 | N3 (10) | PhH | 56 | 18 |

Alternative Synthetic Routes

Stepwise Amide Coupling Strategies

A modular approach involves synthesizing the tetrahydroquinoline and bromophenylpropanoyl segments separately, followed by amide bond formation. The tetrahydroquinoline core can be prepared via cyclization of 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, while the 3-(2-bromophenyl)propanoic acid is accessible through Friedel-Crafts acylation of bromobenzene. Coupling agents such as HATU or EDC/HOBt facilitate amidation, though yields are moderate (45–55%) compared to multicomponent methods.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMF, DMSO) suppress byproduct formation but reduce reaction rates. Conversely, chlorobenzene balances reactivity and selectivity, achieving 65% yield. Additives like 5-trifluoromethylpyridinone (0.04 mmol) improve conversion rates for electron-deficient aldehydes by stabilizing intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for the target compound confirms regioselectivity and purity:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calcd. for C₂₀H₁₉BrN₂O₂ [M+H]⁺: 387.0645; found: 387.0648.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinolinone moiety.

Reduction: Reduction reactions could target the carbonyl group in the quinolinone structure.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinolinone derivatives, while substitution reactions could result in various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-(2-bromophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.

Case Study: In Vitro Antiproliferative Activity

In a study assessing the antiproliferative activity of synthesized derivatives, compounds similar to this compound were tested against various human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that modifications to the quinoline structure can enhance biological activity.

Key Interactions

Research indicates that compounds with similar structures can inhibit protein-protein interactions crucial for cancer cell survival. For instance, targeting enzymes involved in DNA synthesis has been a focus, as these enzymes are vital for the proliferation of cancer cells .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The ability to modify its structure leads to a variety of derivatives that can be screened for enhanced biological activity.

Table: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Bromobenzoyl chloride + amine | DMF, room temperature | 85% |

| 2 | Tetrahydroquinoline derivative | Reflux in ethanol | 90% |

Broader Therapeutic Applications

Beyond its anticancer potential, this compound may exhibit other pharmacological properties:

Antimicrobial Activity

Preliminary investigations suggest that derivatives of similar structures show antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. This opens avenues for developing new antibiotics based on this scaffold .

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects due to the compound's ability to inhibit enzymes linked to neurodegenerative diseases. This aspect is still under investigation but represents a promising area for future research .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide would depend on its specific biological target. Generally, compounds with quinolinone structures can interact with various enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, focusing on molecular properties, substituent effects, and biological implications.

Structural and Molecular Comparisons

Key Observations

Substituent Effects: The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets compared to the benzoyl group in the compound from (logP = 2.95). Bromine’s polarizability could also improve interactions with aromatic residues in target proteins.

Stereochemical Considerations: Baxdrostatum’s R-configuration at the tetrahydroisoquinoline junction highlights the importance of stereochemistry in biological activity. The target compound’s stereochemical details are unspecified, which may limit direct functional comparisons.

Physicochemical Properties :

- The compound from exhibits moderate lipophilicity (logP = 2.95) and low aqueous solubility (logSw = -3.52), suggesting that the bromophenyl analog (higher molecular weight, 435.33) may face greater solubility challenges, necessitating formulation optimizations.

Biological Activity

The compound 3-(2-bromophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (CAS Number: 1448057-37-1) is a synthetic derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 365.27 g/mol. The presence of the bromophenyl group and the tetrahydroquinoline moiety contributes significantly to its biological profile.

Pharmacological Properties

Research indicates that compounds within the tetrahydroquinoline class exhibit a range of biological activities, including:

- Antimicrobial Activity : Tetrahydroquinolines have demonstrated efficacy against various bacterial strains, suggesting potential as antibiotic agents.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Certain compounds have been linked to reduced inflammation in models of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural modifications in tetrahydroquinolines significantly influence their biological activity. The introduction of bromine at the 2-position of the phenyl ring in this compound enhances its interaction with biological targets. For instance, studies have shown that brominated phenyl groups can improve binding affinity to receptors involved in pain modulation and inflammation .

Table 1: Summary of Biological Activities Related to Tetrahydroquinoline Derivatives

Case Studies

- Anticancer Activity : A study conducted by Offermanns et al. demonstrated that certain tetrahydroquinoline derivatives could effectively inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The introduction of halogen substituents, such as bromine, was found to enhance this effect .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of tetrahydroquinoline derivatives against oxidative stress-induced neuronal damage. The specific compound this compound was noted for its ability to modulate neurotransmitter levels and protect neuronal cells in vitro .

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound may act as a partial agonist or antagonist at specific receptors involved in pain and inflammation.

- Enzyme Inhibition : It has been suggested that certain derivatives inhibit enzymes responsible for inflammatory responses, thereby reducing symptoms associated with chronic inflammation.

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its synthetic and biological properties?

Methodological Answer: The compound contains a tetrahydroquinoline core (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) linked via an amide bond to a 3-(2-bromophenyl)propanamide moiety. The bromophenyl group enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the tetrahydroquinoline scaffold is associated with bioactivity in neurological targets . The amide bond provides rigidity and hydrogen-bonding potential, critical for target binding. Structural characterization typically employs NMR (¹H/¹³C) to confirm regiochemistry and mass spectrometry (HRMS) for molecular weight validation .

Q. Q2. What synthetic routes are reported for this compound, and what are their limitations?

Methodological Answer: A multi-step synthesis is common:

Tetrahydroquinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions .

Propanamide coupling : Reaction of 3-(2-bromophenyl)propanoic acid with the tetrahydroquinoline amine using EDCl/HOBt or DCC as coupling agents .

Key limitations : Low yields (~40–60%) due to steric hindrance at the 6-position of the tetrahydroquinoline. Side reactions (e.g., bromophenyl group dehalogenation) require strict control of reaction temperature (<60°C) and anhydrous conditions .

Q. Q3. How is purity assessed, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural confirmation :

- X-ray crystallography (e.g., triclinic crystal system, P1 space group) resolves stereochemistry and packing interactions .

- FTIR identifies amide C=O stretches (~1650 cm⁻¹) and Br-C aromatic vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce nucleophilic side reactions .

- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency for bromophenyl modifications .

- In situ monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates and adjust reaction times dynamically .

Q. Q5. How do structural modifications (e.g., halogen substitution, methyl group position) alter biological activity?

Methodological Answer:

- Bromine vs. chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions in target binding pockets, as shown in SAR studies of analogous tetrahydroquinoline derivatives .

- Methyl group at 1-position : Steric effects reduce metabolic degradation (e.g., CYP450 oxidation), confirmed via microsomal stability assays .

- Data contradiction : Substituting Br with CF₃ at the phenyl ring increases potency in vitro but reduces solubility, requiring formulation adjustments .

Q. Q6. What strategies resolve discrepancies between computational binding predictions and experimental bioactivity data?

Methodological Answer:

- Molecular dynamics (MD) simulations : Refine docking poses by accounting for ligand flexibility and solvent effects (e.g., explicit water models) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate in silico ΔG predictions .

- Case study : A 10-fold discrepancy in IC₅₀ values for kinase inhibition was resolved by identifying protonation state errors in the computational model .

Q. Q7. How can crystallization conditions be tailored for high-quality X-ray diffraction data?

Methodological Answer:

- Solvent screening : Use a 1:1 mixture of ethanol/water to promote slow nucleation, yielding crystals with <0.8 Å resolution .

- Additives : 5% DMSO reduces crystal defects by disrupting π-π stacking .

- Temperature gradient : Gradual cooling (0.5°C/hr) from 50°C to 4°C minimizes twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.